molecular formula C13H16N2O2S B2875141 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1235301-08-2

3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2875141
CAS No.: 1235301-08-2
M. Wt: 264.34
InChI Key: BIUDZJRXDRAAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features a unique combination of an isoxazole ring and a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the isoxazole and thiophene rings suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2-nitropropene with hydroxylamine hydrochloride under basic conditions.

  • Attachment of the Propanamide Group: : The propanamide group can be introduced by reacting the isoxazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

  • Introduction of the Thiophene Moiety: : The thiophene moiety can be attached via a nucleophilic substitution reaction. For instance, the thiophen-2-ylmethyl group can be introduced by reacting the intermediate with thiophen-2-ylmethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide, potentially converting it to an amine.

    Substitution: The isoxazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the reduction of the propanamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The isoxazole and thiophene rings are known to interact with biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. The combination of isoxazole and thiophene rings may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylisoxazol-4-yl)-N-(phenylmethyl)propanamide: Similar structure but with a phenyl group instead of a thiophene ring.

    3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-2-ylmethyl)propanamide: Contains a pyridine ring instead of a thiophene ring.

    3-(3,5-dimethylisoxazol-4-yl)-N-(furan-2-ylmethyl)propanamide: Features a furan ring in place of the thiophene ring.

Uniqueness

The uniqueness of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide lies in its combination of the isoxazole and thiophene rings. This combination may confer distinct electronic properties and biological activities compared to similar compounds with different aromatic rings. The presence of the thiophene ring, in particular, may enhance its potential for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-12(10(2)17-15-9)5-6-13(16)14-8-11-4-3-7-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUDZJRXDRAAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.